Home > Products > Screening Compounds P103719 > Icotinib Hydrochloride
Icotinib Hydrochloride - 1204313-51-8

Icotinib Hydrochloride

Catalog Number: EVT-253537
CAS Number: 1204313-51-8
Molecular Formula: C22H22ClN3O4
Molecular Weight: 427.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icotinib Hydrochloride is a small molecule tyrosine kinase inhibitor [], specifically classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It is a novel, highly selective EGFR-TKI designed and developed in China with independent intellectual property rights []. The primary role of Icotinib Hydrochloride in scientific research is as a tool to investigate the mechanisms of EGFR signaling in various cancer types and explore its potential as an antitumor agent, particularly in the context of non-small cell lung cancer (NSCLC) [].

Future Directions
  • Optimizing treatment strategies: Investigating the efficacy of Icotinib Hydrochloride in combination with other therapeutic modalities like chemotherapy, radiotherapy, and immunotherapy [].
  • Understanding drug resistance: Further exploration into the mechanisms underlying primary and acquired resistance to Icotinib Hydrochloride, which could lead to strategies for overcoming resistance and improving treatment outcomes [, ].
  • Expanding its therapeutic scope: Evaluating the efficacy of Icotinib Hydrochloride in treating other cancer types where EGFR signaling plays a crucial role, beyond NSCLC [, ].
  • Developing novel formulations: Exploring alternative formulations like creams [] for topical applications in conditions like psoriasis.
  • Exploring synergistic effects: Researching its potential synergy with natural compounds like Gallic acid to enhance its antitumor effects and potentially reduce toxicity [, ].

Gefitinib

Compound Description: Gefitinib is an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that binds competitively to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain, inhibiting signal transduction pathways involved in tumor cell proliferation and angiogenesis []. Gefitinib is marketed under the brand name Iressa® and was approved in China in 2005 [].

Erlotinib

Compound Description: Erlotinib, sold under the brand name Tarceva®, is another orally active, small-molecule EGFR-TKI [, ]. It reversibly binds to the tyrosine kinase domain of the EGFR, blocking downstream signaling pathways involved in tumor cell proliferation, invasion, and angiogenesis []. Erlotinib gained approval in China in 2007 [].

Relevance: Similar to Icotinib Hydrochloride, Erlotinib is an EGFR-TKI used in the treatment of advanced NSCLC, particularly in patients who have undergone previous chemotherapy [, ]. These drugs share a similar mechanism of action by targeting EGFR tyrosine kinase. While both drugs are considered effective, some studies suggest that Icotinib Hydrochloride might demonstrate comparable efficacy and potentially better tolerability profiles, especially in Chinese populations [, ].

Simotinib

Compound Description: Simotinib is an innovative small molecule EGFR-TKI chemically synthesized by Advenchen Laboratories LLC []. It is designed to target and inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a role in tumor cell growth and proliferation.

Relevance: Simotinib, similar to Icotinib Hydrochloride, belongs to the class of EGFR-TKIs and is being investigated for its potential in treating NSCLC []. These drugs aim to achieve therapeutic benefits by interfering with EGFR signaling pathways involved in tumor development.

Fluzoparib

Compound Description: Fluzoparib is a PARP inhibitor that disrupts DNA repair mechanisms, particularly in cancer cells with compromised homologous recombination (HR) repair pathways [].

Relevance: Fluzoparib has been investigated in combination with Icotinib Hydrochloride for potential synergistic effects in enhancing the radiosensitivity of biliary tract cancers []. The study suggests that the combination therapy may enhance treatment efficacy by inhibiting EGFR signaling and attenuating RAD51 expression, a key protein involved in HR repair [].

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various types of cancer []. It works by crosslinking DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.

Relevance: Icotinib Hydrochloride has been explored as a potential radiosensitizer in combination with cisplatin-based chemotherapy for cervical cancer []. Studies suggest that Icotinib Hydrochloride might enhance the efficacy of cisplatin and radiation therapy by inhibiting EGFR signaling and influencing the DNA repair processes in cancer cells [].

Source and Classification

Icotinib hydrochloride belongs to the class of quinazoline derivatives, specifically categorized under epidermal growth factor receptor tyrosine kinase inhibitors. This classification is significant as it highlights the drug's mechanism of action, which involves inhibiting the activity of the epidermal growth factor receptor, a protein that, when mutated, can lead to uncontrolled cell proliferation and cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of icotinib hydrochloride involves several steps, utilizing various chemical reactions to achieve the final product. The initial synthesis process includes the reaction of specific starting materials under controlled conditions to form intermediates that are subsequently converted into icotinib hydrochloride.

  1. Refluxing: The compound is synthesized by refluxing 4-[(3-ethynyl-phenyl)amino]-6,7-benzo-12-crown-4-quinazoline with polar solvents until fully dissolved.
  2. Crystallization: After filtration, cooling, and crystallization processes are applied to obtain different crystalline forms (I, II, III, IV) of icotinib hydrochloride .
  3. Solvent Selection: Various solvents such as isopropanol, ethyl acetate, and N,N-dimethylformamide can be used for recrystallization to enhance purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular formula of icotinib hydrochloride is C22H21N3O4C_{22}H_{21}N_{3}O_{4} with a molar mass of approximately 391.427 g mol391.427\text{ g mol}. The compound features a quinazoline core structure that is crucial for its activity as an epidermal growth factor receptor inhibitor.

  • Molecular Structure: The structure consists of a quinazoline ring attached to an ethynyl phenyl group and a crown ether moiety, contributing to its binding affinity to the target receptor.
  • Crystallographic Forms: Icotinib hydrochloride exists in multiple crystalline forms which can exhibit different physical properties and stability profiles .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of icotinib hydrochloride primarily include:

  1. Nucleophilic Substitution: This reaction occurs during the formation of the quinazoline ring where nucleophiles attack electrophilic centers leading to the desired structural modifications.
  2. Recrystallization: This process is critical for purifying icotinib hydrochloride from impurities and achieving specific crystalline forms that may differ in their pharmacokinetic properties .
Mechanism of Action

Icotinib hydrochloride functions by competitively inhibiting the ATP binding site of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival:

  • Inhibition of Tyrosine Kinase Activity: By blocking ATP binding, icotinib effectively stops the phosphorylation cascade initiated by mutated epidermal growth factor receptors.
  • Impact on Tumor Growth: The drug has shown significant efficacy in inhibiting tumor growth in various preclinical models and clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Icotinib hydrochloride typically appears as a white to off-white powder.
  • Solubility: It exhibits solubility in various organic solvents which aids in its formulation for oral administration.

Chemical Properties

  • pH Stability: The stability of icotinib hydrochloride can be influenced by pH levels; it is generally stable under acidic conditions.
  • Bioavailability: The bioavailability of icotinib is approximately 52%, indicating that nearly half of the administered dose reaches systemic circulation.
Applications

Icotinib hydrochloride is primarily used in oncology:

  • Clinical Use: It is approved for treating advanced non-small cell lung cancer with specific epidermal growth factor receptor mutations. Clinical trials have demonstrated its effectiveness compared to other similar agents like gefitinib .
  • Research Applications: Beyond its therapeutic use, icotinib serves as a valuable tool in research focused on understanding epidermal growth factor receptor signaling pathways and developing new inhibitors targeting similar mechanisms.

Properties

CAS Number

1204313-51-8

Product Name

Icotinib Hydrochloride

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

InChI

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H

InChI Key

PNNGXMJMUUJHAV-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BPI2009; BPI 2009; BPI-2009; Icotinib; Brand name: Conmana.

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.